Ethyl 2-cyano-2-cyclopentylacetate
Overview
Description
Ethyl 2-cyano-2-cyclopentylacetate is an organic compound with the molecular formula C10H15NO2. It is a cyanoacetate derivative, characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a cyclopentyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-cyclopentylacetate can be synthesized through the reaction of ethyl cyanoacetate with cyclopentanone in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclopentanone, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-cyclopentylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., NaOH) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclopentylacetic acid and ethanol.
Reduction: Cyclopentylamine derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-cyclopentylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-cyclopentylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification reactions, depending on the reaction conditions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar structure but lacks the cyclopentyl ring.
Cyclopentylacetic acid: Similar structure but lacks the cyano and ester groups.
Cyclopentanone: Precursor in the synthesis of ethyl 2-cyano-2-cyclopentylacetate.
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclopentylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDOGUMRMRNHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503827 | |
Record name | Ethyl cyano(cyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61788-30-5 | |
Record name | Ethyl cyano(cyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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